molecular formula C20H16ClN7O3 B11378246 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11378246
M. Wt: 437.8 g/mol
InChI Key: IFDOJWTZNRRPKV-UHFFFAOYSA-N
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Description

“10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound featuring multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of functional groups, and cyclization reactions. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.

    Cyclization Reactions: Formation of the tricyclic structure through intramolecular cyclization.

    Functional Group Transformations: Introduction of functional groups such as methoxy and chloro groups under specific conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Sequential addition of reagents and purification steps.

    Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigation of biological activity and potential therapeutic applications.

    Biochemical Studies: Study of interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of potential as a lead compound for new drugs.

    Diagnostic Agents: Use in the development of diagnostic tools.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar in structure but with different substituents.

    Other Tricyclic Compounds: Compounds with similar tricyclic frameworks but different functional groups.

Uniqueness

    Structural Complexity: The unique combination of aromatic rings and heteroatoms.

    Functional Diversity: The presence of multiple functional groups that can participate in various chemical reactions.

Properties

Molecular Formula

C20H16ClN7O3

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)

InChI Key

IFDOJWTZNRRPKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25

Origin of Product

United States

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